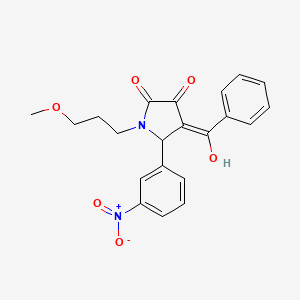![molecular formula C17H16F2N2O2 B5294909 N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide](/img/structure/B5294909.png)
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide, also known as "Compound A," is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the G protein-coupled receptor GPR84, which is involved in various physiological processes such as inflammation, immune response, and lipid metabolism.
作用机制
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide is a selective agonist of the G protein-coupled receptor GPR84. This receptor is primarily expressed in immune cells and is involved in various physiological processes such as inflammation, immune response, and lipid metabolism. When N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide binds to GPR84, it activates a signaling cascade that results in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide has been shown to have several biochemical and physiological effects. This compound has anti-inflammatory properties and has been shown to reduce inflammation in various animal models of inflammatory diseases. Additionally, N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide has been shown to regulate lipid metabolism and glucose homeostasis, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
实验室实验的优点和局限性
One of the advantages of N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide is its selectivity for GPR84. This compound has been shown to have minimal off-target effects, making it a useful tool for studying the role of GPR84 in various physiological processes. However, one limitation of N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
未来方向
There are several potential future directions for research on N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide. One area of interest is the role of this compound in regulating immune cell function. GPR84 is primarily expressed in immune cells, and N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide has been shown to regulate immune cell activation and cytokine production. Additionally, further research is needed to investigate the potential therapeutic applications of N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide in metabolic disorders such as obesity and type 2 diabetes. Finally, there is potential for the development of novel GPR84 agonists based on the structure of N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide, which could have improved pharmacokinetic properties and therapeutic efficacy.
合成方法
The synthesis of N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide involves several steps. The starting material is 3,4-difluorophenol, which is reacted with 2-bromo-3-picoline to form 2-(3,4-difluorophenoxy)pyridine. This intermediate is then reacted with 3-methyl-2-butenal in the presence of a palladium catalyst to form the final product. The overall yield of this synthesis method is approximately 40%.
科学研究应用
N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide has been studied extensively in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory properties, and it has been investigated as a potential treatment for various inflammatory diseases such as colitis, arthritis, and multiple sclerosis. Additionally, N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-methylbut-2-enamide has been studied for its potential role in regulating lipid metabolism and glucose homeostasis, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
属性
IUPAC Name |
N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-11(2)8-16(22)21-10-12-4-3-7-20-17(12)23-13-5-6-14(18)15(19)9-13/h3-9H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWRNZSPNMLSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCC1=C(N=CC=C1)OC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(3,4-Difluorophenoxy)pyridin-3-YL]methyl}-3-methylbut-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5294826.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5294834.png)
![ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5294839.png)
![2-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5294857.png)



![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]benzamide](/img/structure/B5294882.png)
![2-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B5294888.png)
![ethyl 3-amino-2-(3-pyridinyl)thieno[2,3-b]pyridine-6-carboxylate](/img/structure/B5294896.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5294921.png)
![1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5294932.png)
![5-(4-fluorophenyl)-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294935.png)
![N'-[4-(3-methoxypyrazin-2-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5294937.png)